

N-Methyl-L-proline Monohydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Methyl-L-proline monohydrate*

Cat. No.: B172704

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For researchers, scientists, and drug development professionals, N-Methyl-L-proline and its derivatives represent a critical class of molecules with diverse applications in peptide synthesis, chiral catalysis, and pharmaceutical development. This technical guide provides an in-depth overview of **N-Methyl-L-proline monohydrate**, including its chemical properties, and explores the broader context of its applications through representative experimental workflows and mechanistic pathways.

Core Chemical Data

N-Methyl-L-proline monohydrate is a derivative of the amino acid L-proline. The presence of a methyl group on the nitrogen atom of the pyrrolidine ring imparts unique conformational properties that are highly valuable in the design of peptidomimetics and other bioactive molecules.

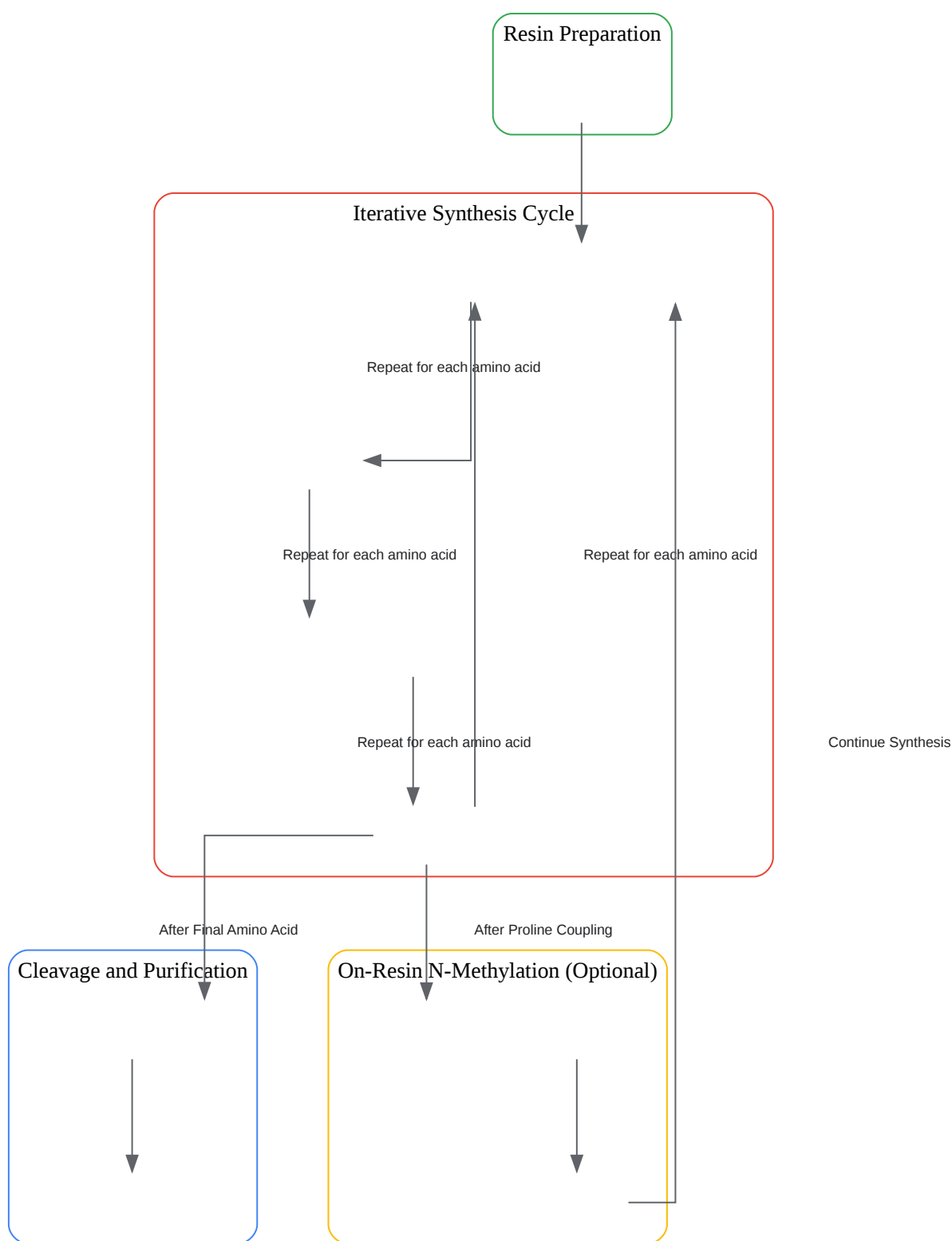
| Property | Value | Source |
|--|--|--------|
| CAS Number | 199917-42-5 (for monohydrate) | --- |
| 475-11-6 (for anhydrous) | [1] | |
| Molecular Formula | C ₆ H ₁₁ NO ₂ · H ₂ O (monohydrate) | --- |
| C ₆ H ₁₁ NO ₂ (anhydrous) | [1] | |
| Molecular Weight | 147.17 g/mol (monohydrate) | --- |
| 129.16 g/mol (anhydrous) | [1] | |
| Synonyms | (2S)-1-Methylpyrrolidine-2-carboxylic acid monohydrate, H-N-Me-Pro-OH·H ₂ O | [1] |

Applications in Synthesis and Catalysis

N-Methyl-L-proline and its parent compound, L-proline, are extensively used in organic synthesis. The methylation of the proline nitrogen can enhance the stability and bioactivity of peptides.[2] L-proline itself is a well-established organocatalyst for various asymmetric reactions, such as aldol and Mannich reactions.[3][4] The catalytic cycle of proline typically involves the formation of an enamine intermediate.[4][5]

Representative Experimental Workflow: Incorporation of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The introduction of N-methylated amino acids like N-Methyl-L-proline into a peptide sequence requires specific considerations during solid-phase peptide synthesis (SPPS). The following workflow outlines a general procedure.



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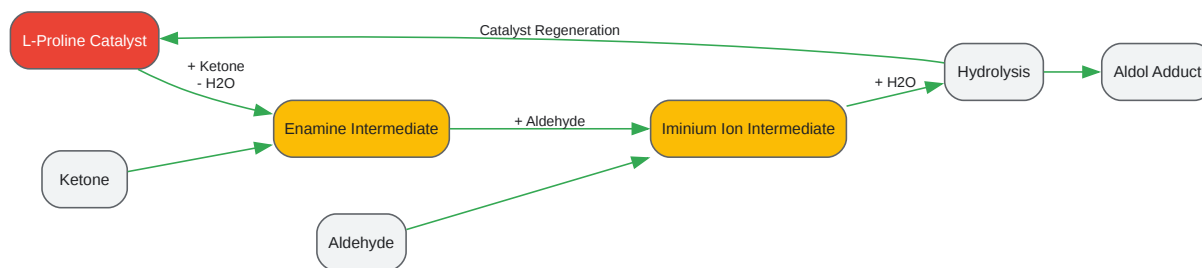
General workflow for solid-phase peptide synthesis (SPPS) incorporating an N-methylated amino acid.

Experimental Protocol Considerations:

- **Resin Swelling:** The solid support (resin) is swelled in a suitable solvent like dimethylformamide (DMF) to allow for efficient reaction kinetics.
- **Fmoc Deprotection:** The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the growing peptide chain is removed, typically with a solution of piperidine in DMF.
- **Amino Acid Coupling:** The next Fmoc-protected amino acid is activated with coupling reagents (e.g., HBTU, HATU) and coupled to the deprotected N-terminus. The coupling to an N-methylated amino acid can be more challenging and may require stronger coupling agents or longer reaction times.^[6]
- **Washing:** The resin is washed thoroughly between steps to remove excess reagents and byproducts.
- **On-Resin N-Methylation:** While N-Methyl-L-proline can be incorporated directly, it is also possible to perform on-resin methylation of a previously coupled proline residue.^[6]
- **Cleavage and Deprotection:** Once the peptide sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, often containing trifluoroacetic acid (TFA).^[7]
- **Purification:** The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanistic Insights: Proline-Catalyzed Aldol Reaction

The catalytic activity of L-proline, the parent compound of N-Methyl-L-proline, is a cornerstone of organocatalysis. The following diagram illustrates the generally accepted mechanism for a proline-catalyzed intermolecular aldol reaction.



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Mechanism of L-proline catalyzed intermolecular aldol reaction.

This catalytic cycle highlights the formation of a nucleophilic enamine intermediate from the reaction of proline with a ketone.[4][5] This enamine then attacks an aldehyde, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis releases the aldol product and regenerates the proline catalyst.[5]

Biological Relevance and Signaling

While specific signaling pathways directly involving N-Methyl-L-proline are not extensively documented, the parent compound L-proline has multifaceted roles in cell biology. Proline metabolism is linked to cellular stress responses, energy homeostasis, and can act as a signaling molecule.[8][9] For instance, proline can modulate pathways such as the amino acid stress response and the extracellular signal-related kinase (ERK) pathway.[8] The introduction of N-methylation can alter the biological activity of proline-containing peptides, potentially influencing their interaction with cellular targets.

Further research into the specific biological roles of N-Methyl-L-proline and its monohydrate form may unveil novel applications in drug discovery and chemical biology.

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